2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

Catalog No.
S597649
CAS No.
3388-04-3
M.F
C11H22O4Si
M. Wt
246.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

CAS Number

3388-04-3

Product Name

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane

IUPAC Name

trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane

Molecular Formula

C11H22O4Si

Molecular Weight

246.37 g/mol

InChI

InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3

InChI Key

DQZNLOXENNXVAD-UHFFFAOYSA-N

SMILES

CO[Si](CCC1CCC2C(C1)O2)(OC)OC

Synonyms

(3,4-epoxycyclohexyl)ethyltrimethoxysilane, ECEMS

Canonical SMILES

CO[Si](CCC1CCC2C(C1)O2)(OC)OC

Synthesis of Epoxy-Organosilica Particles:

-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane plays a crucial role in the synthesis of epoxy-organosilica particles. These particles possess unique properties, including high positive Zeta potential, making them valuable in various research fields. Studies have shown that this compound can be combined with other precursors through a sol-gel process to generate these particles, opening doors for research in areas like catalysis, drug delivery, and photonics. [1, 2]

  • Sources:
    • [1] Crivello, J. V., & Mao, J. (1997). Photopolymerization of epoxy monomers containing silicon alkoxide groups. Chemistry of Materials, 9(7), 1554-1561.
    • [2] Nakamura, M., & Ishimura, K. (2008). Synthesis of hierarchically porous silica particles with high positive zeta potential using triethoxysilylethyl methacrylate and 2-(3,4-epoxycyclohexylethyl)triethoxysilane. Langmuir, 24(22), 12228-12234.

UV-Curable Coating Resins:

This compound finds application in the formation of UV-curable coating resins. The epoxy functionality in its structure allows for crosslinking upon exposure to ultraviolet (UV) radiation, leading to the formation of a durable and adherent film. This property makes 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane valuable in research related to the development of novel coatings for various applications, including microelectronics, protective films, and surface modifications. [1]

  • Source:
    • [1] Crivello, J. V., & Mao, J. (1997). Photopolymerization of epoxy monomers containing silicon alkoxide groups. Chemistry of Materials, 9(7), 1554-1561.

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a silane compound characterized by its unique structure, which includes an epoxy group and three methoxy groups attached to a silicon atom. Its molecular formula is C₁₁H₂₂O₄Si, and it has a molecular weight of approximately 246.38 g/mol. This compound appears as a colorless, transparent liquid with a low viscosity and a slight odor reminiscent of rosin. It is soluble in various organic solvents, including aliphatic and aromatic solvents .

Involving 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane include hydrolysis and condensation. Upon exposure to moisture, the methoxy groups undergo hydrolysis to form silanol groups, leading to the production of methanol as a byproduct. This reaction can be represented as follows:

2 3 4 Epoxycyclohexyl ethyltrimethoxysilane+H2O2 3 4 Epoxycyclohexyl ethylsilanetriol+CH3OH\text{2 3 4 Epoxycyclohexyl ethyltrimethoxysilane}+\text{H}_2\text{O}\rightarrow \text{2 3 4 Epoxycyclohexyl ethylsilanetriol}+\text{CH}_3\text{OH}

This hydrolysis process is crucial for the formation of silane networks in various applications, particularly in coatings and adhesives .

The synthesis of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane typically involves the reaction of epoxy compounds with trimethoxysilane under controlled conditions. One common method includes:

  • Starting Materials: Epoxycyclohexanol and trimethoxysilane.
  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures to facilitate the formation of the desired silane compound.
  • Purification: The product is purified through distillation or chromatography to achieve high purity levels (typically >97%).

This method allows for the efficient production of the silane compound while minimizing byproducts .

2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has several applications across various industries:

  • Coatings: It is used in formulating UV-curable coatings due to its ability to form robust siloxane networks upon curing.
  • Adhesives: Its reactivity allows it to enhance adhesion properties in composite materials.
  • Hybrid Membranes: The compound has been incorporated into chitosan-based membranes for applications in pervaporation processes, particularly for dehydration of solvents like isopropanol .
  • Epoxy-Organosilica Particles: It is utilized in creating epoxy-organosilica particles with high positive zeta potential, enhancing their stability and performance in various formulations .

Interaction studies involving 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane focus on its reactivity with water and other nucleophiles. Hydrolysis studies indicate that at pH levels close to physiological conditions (around pH 5), the compound hydrolyzes within an hour, producing silanol groups that can further react with other materials or biological entities . Understanding these interactions is essential for optimizing its use in coatings and biomedical applications.

Several compounds share structural similarities with 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-GlycidyloxypropyltrimethoxysilaneC₁₁H₂₈O₄SiContains a glycidyl ether group; used in adhesives
VinyltrimethoxysilaneC₇H₁₈O₄SiReacts readily with vinyl compounds; used in coatings
AminopropyltriethoxysilaneC₉H₂₃O₃SiContains amino groups; enhances adhesion properties

Uniqueness: 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane stands out due to its specific epoxy functionality combined with trimethoxysilyl groups, enabling unique applications in hybrid materials and coatings that require both silicate properties and epoxy reactivity.

Physical Description

Liquid

UNII

SXJ79LS078

GHS Hazard Statements

Aggregated GHS information provided by 216 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 30 of 216 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 186 of 216 companies with hazard statement code(s):;
H317 (30.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H341 (48.39%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (29.57%): May cause cancer [Danger Carcinogenicity];
H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];
H412 (47.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3388-04-3

Wikipedia

3,4-epoxycyclohexylethyltrimethoxysilane

General Manufacturing Information

All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-: ACTIVE

Dates

Modify: 2023-08-15

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